molecular formula C8H14ClNO2 B1396067 3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride CAS No. 1219960-53-8

3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride

Cat. No. B1396067
CAS RN: 1219960-53-8
M. Wt: 191.65 g/mol
InChI Key: UZJMYNMSFSDLTG-UHFFFAOYSA-N
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Description

3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride is a synthetic compound. The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

The pyrrolidine ring can be functionalized or constructed from different cyclic or acyclic precursors . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .

Scientific Research Applications

Drug Discovery

Pyrrolidine, a five-membered ring structure which is a part of the “3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Anticancer and Antibacterial Agents

Compounds characterized by the pyrrolidine ring and its derivatives have been reported to have bioactive properties, making them potential candidates for the development of anticancer and antibacterial agents .

Central Nervous System Diseases

Pyrrolidine derivatives have been studied for their potential applications in the treatment of central nervous system diseases .

Antidiabetics

Pyrrolidine compounds have also been explored for their potential use as antidiabetic agents .

Anti-inflammatory and Analgesic Agents

The pyrrolidine ring and its derivatives have been associated with anti-inflammatory and analgesic properties, suggesting potential applications in pain management and inflammation treatment .

Synthesis of Optically-Active Compounds

“3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride” could potentially be used in the synthesis of optically-active compounds. For instance, optically-active 3-pyrrolidinol and its derivatives can be prepared from 1-benzoylpyrrolidinol by hydroxylation with Aspergillus sp. and stereo-selective esterification by a commercial lipase .

properties

IUPAC Name

pyrrolidin-3-yl cyclopropanecarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2.ClH/c10-8(6-1-2-6)11-7-3-4-9-5-7;/h6-7,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJMYNMSFSDLTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyrrolidinyl cyclopropanecarboxylate hydrochloride

CAS RN

1219960-53-8
Record name Cyclopropanecarboxylic acid, 3-pyrrolidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219960-53-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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